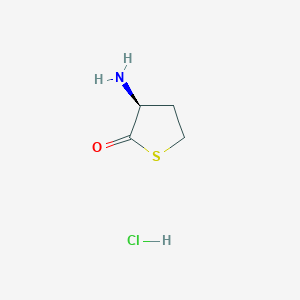

L-ホモシステインチオラクトン塩酸塩

概要

説明

科学的研究の応用

L-Homocysteine thiolactone (hydrochloride) has several scientific research applications, including:

作用機序

L-ホモシステインチオラクトン(塩酸塩)は、タンパク質へのホモシステインの翻訳的組み込みを防ぐことで、その効果を発揮します . この修飾は、チイルラジカル機構を介してタンパク質の損傷を引き起こし、タンパク質の凝集と神経毒性を引き起こす可能性があります .

類似の化合物との比較

類似の化合物

L-ホモシステインチオラクトン(塩酸塩)に類似する化合物には、次のようなものがあります。

独自性

L-ホモシステインチオラクトン(塩酸塩)は、タンパク質へのホモシステインの組み込みを防ぐ役割と、翻訳後修飾を誘導する能力を持つため、ユニークです . これは、タンパク質の修飾と関連する疾患を研究するための貴重なツールとなっています .

準備方法

合成経路と反応条件

L-ホモシステインチオラクトン(塩酸塩)は、ホモシステインまたはメチオニンアミノ酸から合成できます . 合成には、誤り編集反応による5員環状チオエステルの形成が含まれます . 反応条件には、一般的に、チオラクトンの形成を触媒するメチオニル-tRNAシンテターゼの使用が含まれます .

工業生産方法

L-ホモシステインチオラクトン(塩酸塩)の工業生産方法は、広く文書化されていません。

化学反応の分析

反応の種類

L-ホモシステインチオラクトン(塩酸塩)は、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、酸化されてジスルフィドを形成することができます。

還元: 還元反応は、チオラクトンをホモシステインに戻すことができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化反応用の酸化剤、還元反応用の還元剤、置換反応用の求核剤が含まれます .

形成される主な生成物

これらの反応から生成される主な生成物には、酸化によるジスルフィド、還元によるホモシステイン、置換反応によるさまざまなアミドまたはエステルが含まれます .

科学研究への応用

L-ホモシステインチオラクトン(塩酸塩)は、次のようないくつかの科学研究への応用があります。

類似化合物との比較

Similar Compounds

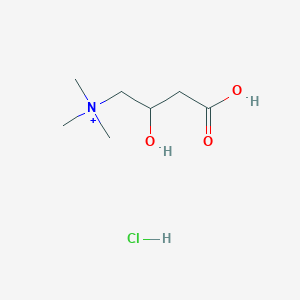

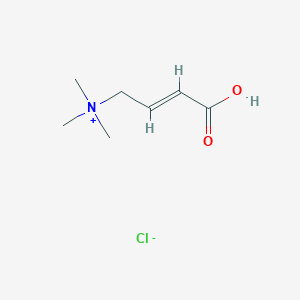

Similar compounds to L-Homocysteine thiolactone (hydrochloride) include:

- DL-Homocysteine thiolactone hydrochloride

- L-Homocysteic acid

- L-Homoarginine hydrochloride

- L-Cysteine hydrochloride

Uniqueness

L-Homocysteine thiolactone (hydrochloride) is unique due to its role in preventing the incorporation of homocysteine into proteins and its ability to induce post-translational modifications . This makes it a valuable tool for studying protein modifications and related diseases .

特性

IUPAC Name |

(3S)-3-aminothiolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSEGSUBKDDEALH-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(=O)[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953745 | |

| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31828-68-9 | |

| Record name | L-Homocysteine thiolactone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31828-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocysteine thiolactone hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031828689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminothiolan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-aminodihydrothiophen-2(3H)-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HTL9Q12FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

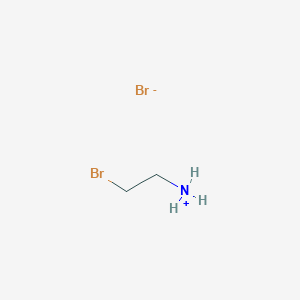

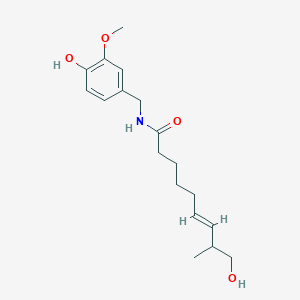

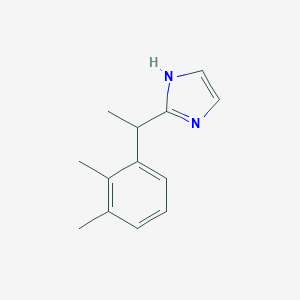

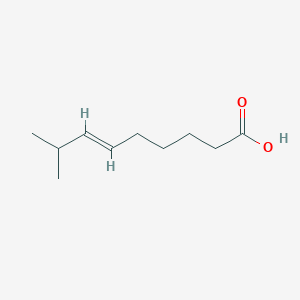

Feasible Synthetic Routes

Q1: What is the role of L-Homocysteine thiolactone hydrochloride in the synthesis of radiotracers for Positron Emission Tomography (PET)?

A1: L-Homocysteine thiolactone hydrochloride serves as a precursor in the synthesis of (S-[¹¹C]-methyl)-L-methionine (¹¹C-MET), a radiotracer commonly used in PET imaging. The process involves an on-column [¹¹C]methylation reaction with [¹¹C]methyl iodide ([¹¹C]CH3I) using L-Homocysteine thiolactone hydrochloride as the starting material [, ]. This reaction efficiently yields ¹¹C-MET with high radiochemical and enantiomeric purity suitable for preclinical and clinical PET imaging studies.

Q2: How does the stabilization of Filamentous actin (F-actin) impact the effects of L-Homocysteine thiolactone hydrochloride on endothelial cells?

A2: Research suggests that stabilizing F-actin in EA.hy926 endothelial cells can mitigate some of the negative effects associated with L-Homocysteine thiolactone hydrochloride exposure []. Specifically, F-actin stabilization appears to protect against L-Homocysteine-induced reductions in cell mobility and may enhance cell-cell junction integrity by increasing the expression of junctional β-catenin and influencing the localization of Zonula occludens-1 (ZO-1).

Q3: Are there alternative methylation agents to [¹¹C]methyl iodide for producing ¹¹C-labeled radiotracers like ¹¹C-MET?

A3: Yes, research indicates that [¹¹C]methyl bromide ([¹¹C]CH3Br) can serve as an effective alternative methylation agent for synthesizing ¹¹C-labeled radiotracers []. This method, utilizing a one-pot wet method on a commercial [¹¹C]CH3I synthesizer, successfully produced ¹¹C-MET with high radiochemical purity and yield comparable to traditional methods. This alternative approach offers a potentially simpler and more efficient route for producing ¹¹C-labeled tracers for clinical PET imaging.

Q4: Have any polymorphic forms of L-Homocysteine thiolactone hydrochloride been identified?

A4: Yes, crystallographic studies have revealed the existence of two distinct polymorphic forms of L-Homocysteine thiolactone hydrochloride, along with a hybrid form []. The discovery of these polymorphic forms highlights the structural complexity of this compound and may have implications for its stability, solubility, and overall behavior in different environments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。